molecular formula C17H14ClN3O4S2 B2540353 5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine CAS No. 648408-09-7

5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine

Cat. No. B2540353
CAS RN: 648408-09-7
M. Wt: 423.89
InChI Key: ZKIDHENIFLVXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has a nitrobenzyl group attached to the nitrogen atom and a tosyl group attached to the sulfur atom. The synthesis method of this compound is relatively simple, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly those containing nitrogenous cycles, is a significant area of research for compounds similar to "5-chloro-N-(4-nitrobenzyl)-4-tosylthiazol-2-amine". For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This methodology facilitates the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, highlighting the potential for similar applications in the synthesis of thiazol-2-amine derivatives (Soňa Křupková et al., 2013).

Reactivity and Substitution Reactions

The reactivity of chloro-nitro compounds towards nucleophilic substitution reactions is another area of interest. Studies on compounds such as 4,6-dichloro-5-nitrobenzofuroxan and its amino derivatives have explored different polymorphisms and the reactivity of such compounds with nucleophiles, shedding light on the structural and electronic factors influencing these reactions. This research suggests that similar chloro-nitro compounds, including "this compound", could undergo nucleophilic substitution reactions that are influenced by the presence of halogen and nitro groups, as well as the potential for forming novel polymorphic structures (E. Chugunova et al., 2021).

Biological Activity

The exploration of biological activities, such as antibacterial and antimycotic properties, is critical for compounds with nitro and chloro substituents. The synthesis and study of 5-amino-substituted derivatives of 4-nitrofurazane, including reactions with chloro-nitro compounds, have demonstrated high antibacterial and antimycotic activity against human and animal pathogenic microflora. This indicates that "this compound" could potentially be investigated for its biological activities, leveraging the reactivity of its nitro and chloro groups for the synthesis of bioactive derivatives (I. Galkina et al., 2018).

properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-[(4-nitrophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S2/c1-11-2-8-14(9-3-11)27(24,25)16-15(18)26-17(20-16)19-10-12-4-6-13(7-5-12)21(22)23/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIDHENIFLVXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.